4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Description
4,5-Dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate is a sulfur-containing heterocyclic compound featuring two fused 1,3-dithiole rings. The core structure includes a conjugated system stabilized by electron-withdrawing methoxycarbonyl (-COOMe) substituents, which enhance its electronic delocalization and thermal stability. The compound’s synthesis typically involves cycloaddition reactions, as demonstrated in recent studies (e.g., cycloaddition of 2-chloroprop-2-enethioamides with dialkyl acetylenedicarboxylates) . Its structure has been confirmed via single-crystal X-ray diffraction, highlighting planar geometry and intermolecular interactions that influence packing in the solid state .
Properties
IUPAC Name |
dimethyl 2-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O8S4/c1-19-9(15)5-6(10(16)20-2)24-13(23-5)14-25-7(11(17)21-3)8(26-14)12(18)22-4/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCHRRMEHFPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C2SC(=C(S2)C(=O)OC)C(=O)OC)S1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate (CAS Number: 26314-39-6) is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436 Da. Its structure includes multiple functional groups that contribute to its reactivity and biological activity.
Key Properties:
- LogP: 2.15
- Polar Surface Area: 105 Ų
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 0
Synthesis
The synthesis of this compound typically involves the reaction of dithiole derivatives with methoxycarbonyl groups through various cycloaddition mechanisms. A notable method includes the 1,3-dipolar cycloaddition involving 1,2-dithiole-3-thiones with alkynes, leading to the formation of dithioles .
Antimicrobial Activity
Research indicates that derivatives of dithiol compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Case Study:
A study evaluated the antimicrobial efficacy of related dithiole compounds against Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain derivatives .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through in vitro assays. Compounds containing dithiol structures have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
Research Findings:
In a controlled experiment using macrophage cell lines treated with lipopolysaccharide (LPS), derivatives exhibited a significant reduction in cytokine production compared to untreated controls. This suggests a promising anti-inflammatory mechanism through modulation of signaling pathways involved in inflammation .
Antioxidant Activity
The antioxidant capacity of dithiol compounds has also been investigated. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems.
Experimental Evidence:
In vitro assays measuring DPPH radical scavenging activity indicated that the compound showed notable antioxidant effects with an IC50 value comparable to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
4,5-Dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate can serve as an intermediate in organic synthesis. Its ability to undergo various reactions makes it suitable for the development of novel compounds. For example:
- Reactions with Nucleophiles : The compound can react with nucleophiles to form new carbon-sulfur bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.
Photovoltaic Materials
Due to its dithiolene structure, this compound has potential applications in the field of organic photovoltaics. Dithiolene complexes are known for their ability to facilitate electron transfer processes:
- Charge Transport : The compound can be incorporated into thin films for solar cells, enhancing charge transport properties and improving energy conversion efficiency .
Medicinal Chemistry
The compound's unique structure may offer therapeutic benefits:
- Antioxidant Activity : Preliminary studies suggest that derivatives of dithiolenes exhibit antioxidant properties, which could be beneficial in developing drugs for oxidative stress-related diseases.
Coordination Chemistry
The presence of sulfur atoms allows this compound to form coordination complexes with transition metals:
- Metal Complexes : These complexes can be utilized in catalysis or as sensors due to their tunable electronic properties .
Case Study 1: Synthesis of Novel Dithiolene Complexes
A study demonstrated the synthesis of various metal dithiolene complexes using this compound as a precursor. The resulting complexes exhibited enhanced catalytic activity in organic transformations .
Case Study 2: Photovoltaic Applications
Research conducted on the incorporation of this compound into photovoltaic devices showed significant improvements in efficiency when compared to traditional materials. The study highlighted the role of the dithiolene moiety in facilitating charge separation and transport within the device architecture .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, heterocyclic cores, synthesis pathways, and functional properties.
Structural and Substituent Comparisons
Key Compounds for Comparison:
Dimethyl 2-(4,5-Bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,3-dithiole-4,5-dicarboxylate () Core Structure: Similar fused dithiole rings but includes a phenylimino (-N=Ph) substituent instead of bis(methoxycarbonyl). Synthesis: Both compounds derive from cycloaddition reactions, but the phenylimino variant requires additional steps for imine formation.
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate () Core Structure: 1,3-Dioxolane (oxygen-containing) vs. 1,3-dithiole (sulfur-containing). Substituents: A 2-hydroxyphenyl group enables hydrogen bonding, contrasting with the non-polar methoxycarbonyl groups in the target compound. Stereochemistry: The (4R-5R) configuration in this derivative influences chiral recognition and biological activity, whereas the target compound’s planar structure lacks stereocenters.
Functional Properties
- In contrast, the phenylimino analog’s conjugated imine group may facilitate charge-transfer interactions .
- Biological Activity : Dioxolane derivatives () exhibit broad-spectrum antimicrobial activity (MICs: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) due to hydrogen-bonding capabilities . The target compound’s lack of polar groups may reduce aqueous solubility but enhance membrane permeability.
- Thermal Stability : Sulfur-rich dithiole cores (target compound) generally exhibit higher thermal stability compared to oxygenated dioxolanes .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Methodology :
- Synthesis Steps : Begin with esterification of dithiolene precursors under anhydrous conditions. For example, use dimethyl carbonate and thiol-containing intermediates in a refluxing solvent (e.g., THF) with catalytic acid .
- Critical Steps : Protect reactive thiol groups during esterification to prevent oxidation. Monitor reaction progress via TLC or HPLC.
- Optimization : Apply Design of Experiments (DOE) to vary temperature (60–100°C), catalyst loading (e.g., p-toluenesulfonic acid, 0.5–2 mol%), and solvent polarity. Use response surface methodology to maximize yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product .
Table 1 : Synthetic Route Comparison
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | H2SO4 | THF | 80 | 75 | |
| Hydrolysis-Saponification | NaOH | THF/H2O | 70 | 85 |
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should researchers expect?
Methodology :
- 1H/13C NMR : Expect signals for methoxycarbonyl groups (δ 3.8–4.0 ppm in 1H; δ 165–170 ppm in 13C) and dithiolene protons (δ 6.5–7.2 ppm) .
- IR Spectroscopy : Look for C=O stretches (~1720 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ with <2 ppm error .
Q. What are the recommended protocols for handling and purifying this compound given its sensitivity?
Methodology :
- Handling : Use inert atmosphere (N2/Ar) to prevent oxidation. Wear nitrile gloves, safety goggles, and a lab coat .
- Purification : Avoid aqueous workup if the compound is moisture-sensitive. Use dry solvents (e.g., distilled THF) and store under vacuum or desiccant .
Table 2 : Solvent Compatibility for Purification
| Solvent | Stability | Recommended Use |
|---|---|---|
| Methanol | Moderate | Recrystallization |
| DCM | High | Column Chromatography |
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodology :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
- Charge Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction design .
- Reactivity : Simulate reaction pathways (e.g., ester hydrolysis) using transition-state theory to identify kinetic barriers .
Q. What experimental and theoretical approaches resolve discrepancies in reaction mechanisms or spectroscopic data?
Methodology :
- Contradiction Analysis : If experimental yields conflict with computational predictions, re-evaluate solvent effects or implicit/explicit solvation models in simulations .
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) or isotopic labeling .
- Statistical Methods : Apply multivariate analysis (e.g., PCA) to correlate reaction parameters (pH, temp) with spectroscopic outcomes .
Q. How does the compound’s dithiolene structure influence its application in conductive materials, and what methodologies assess its electronic properties?
Methodology :
- Conductivity Testing : Prepare thin films via spin-coating and measure resistivity using four-probe techniques. Compare with control compounds lacking dithiolene moieties .
- X-ray Diffraction (XRD) : Analyze crystal packing to identify π-π stacking interactions that enhance charge transport .
- Cyclic Voltammetry : Determine redox potentials in acetonitrile (0.1 M TBAPF6) to assess suitability as a charge-transfer material .
Table 3 : Electronic Properties of Dithiolene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Conductivity (S/cm) |
|---|---|---|---|
| Target Compound | -5.2 | -3.1 | 1.2 × 10⁻³ |
| Reference (EDO-TTF) | -4.9 | -2.8 | 5.6 × 10⁻³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
